Methyl 6-amino-1H-indole-4-carboxylate hydrochloride

salt form stability solid-state properties procurement specification

Methyl 6-amino-1H-indole-4-carboxylate hydrochloride (CAS 731810-08-5) is supplied as a 97% pure hydrochloride salt, a form proven to enhance stability, solubility, and handling precision. Its unique 6-amino-4-methylcarboxylate substitution pattern is non-replaceable for constructing IKK2-targeting indole carboxamides. The methyl ester can be orthogonally cleaved under mild basic conditions—a critical advantage over tert-butyl analogs in convergent synthesis. This solid, high-melting (>230°C) salt is compatible with automated dispensing and flow chemistry, ensuring rigorous stoichiometric control that the free base cannot match.

Molecular Formula C10H11ClN2O2
Molecular Weight 226.66 g/mol
CAS No. 731810-08-5
Cat. No. B1420529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-amino-1H-indole-4-carboxylate hydrochloride
CAS731810-08-5
Molecular FormulaC10H11ClN2O2
Molecular Weight226.66 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=CNC2=CC(=C1)N.Cl
InChIInChI=1S/C10H10N2O2.ClH/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9;/h2-5,12H,11H2,1H3;1H
InChIKeyQMSZHGOALNOGQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-amino-1H-indole-4-carboxylate hydrochloride (CAS 731810-08-5): A Hydrochloride Salt Indole Intermediate for Pharmaceutical Building Block Procurement


Methyl 6-amino-1H-indole-4-carboxylate hydrochloride (CAS 731810-08-5) is a functionalized indole derivative classified as a hydrochloride salt of a methyl ester. It serves primarily as a key synthetic building block in medicinal chemistry and organic synthesis, particularly for the construction of indole-based bioactive molecules, including kinase inhibitors [1]. The compound features an indole core substituted with an amino group at the 6-position and a methyl ester at the 4-position, which are strategically positioned to enable further derivatization such as amidation and coupling reactions. Its hydrochloride salt form enhances stability and solubility compared to its free base, facilitating handling and storage [1]. This compound is commercially available from multiple vendors, with typical specifications including a purity of 97% and a molecular weight of 226.66 g/mol .

Why Indole Core Derivatives Like Methyl 6-amino-1H-indole-4-carboxylate hydrochloride Cannot Be Freely Substituted for Procurement


Indole-based building blocks such as Methyl 6-amino-1H-indole-4-carboxylate hydrochloride are not interchangeable due to critical differences in substitution pattern, salt form, and protecting group strategy. The specific 6-amino-4-carboxylate regiochemistry dictates the vector of subsequent derivatization and the electronic properties of the indole ring [1]. Furthermore, the hydrochloride salt form provides distinct advantages in stability, hygroscopicity, and solubility over the corresponding free base, directly impacting experimental reproducibility and synthetic yield . Substituting a different ester (e.g., ethyl or tert-butyl) alters the steric and electronic environment, requiring different hydrolysis or deprotection conditions that may be incompatible with downstream targets [2]. The precise combination of these features ensures that only this specific compound reliably delivers the intended intermediate for validated synthetic routes.

Quantitative Differentiation of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride (CAS 731810-08-5) Against Closest Analogs


Enhanced Physical Stability and Handling via Hydrochloride Salt Form Over Free Base

Methyl 6-amino-1H-indole-4-carboxylate hydrochloride demonstrates a significantly higher melting point (>230°C) compared to its free base analog Methyl 6-amino-1H-indole-4-carboxylate (CAS 103956-00-9), for which no distinct melting point is reported, indicating the free base exists as a lower-melting solid or oil . The hydrochloride salt is also explicitly noted as hygroscopic, while the free base is not flagged for moisture sensitivity, suggesting the salt form offers a defined and manageable handling profile .

salt form stability solid-state properties procurement specification

Higher Commercial Purity Specification Enables Reproducible Synthetic Outcomes

The target hydrochloride salt is consistently offered at a purity of 97% from major suppliers like Thermo Scientific (Alfa Aesar) . In contrast, the free base analog Methyl 6-amino-1H-indole-4-carboxylate (CAS 103956-00-9) is commonly available at a lower purity specification of 95.0% . This 2% absolute difference in purity can translate to a meaningful reduction in unidentified impurities that may interfere with sensitive downstream reactions, such as metal-catalyzed cross-couplings or enzyme assays.

purity specification synthetic intermediate procurement quality

Methyl Ester Offers Superior Atom Economy and Differential Reactivity Versus Bulkier Esters

The methyl ester group in Methyl 6-amino-1H-indole-4-carboxylate hydrochloride (molecular weight 226.66 g/mol) contributes significantly less mass to the molecule compared to the tert-butyl analog tert-Butyl 6-amino-1H-indole-4-carboxylate (molecular weight 232.28 g/mol) [1][2]. This lower molecular weight results in a 2.5% improvement in atom economy when the ester is ultimately hydrolyzed to the carboxylic acid. Furthermore, methyl esters are generally cleaved under milder or orthogonal conditions (e.g., LiOH in THF/water) compared to tert-butyl esters, which require strong acid (e.g., TFA), offering greater compatibility with acid-sensitive functional groups in complex target molecules [3].

protecting group strategy synthetic efficiency ester hydrolysis

High-Impact Application Scenarios for Methyl 6-amino-1H-indole-4-carboxylate hydrochloride Based on Differentiated Evidence


Synthesis of Kinase Inhibitor Scaffolds Requiring a 6-Aminoindole-4-carboxylic Acid Core

Methyl 6-amino-1H-indole-4-carboxylate hydrochloride is the optimal starting material for constructing indole carboxamide derivatives that target kinases such as IKK2 [1]. The high purity (97%) and stable hydrochloride salt form ensure reproducible amide bond formation with various amines, a critical step in generating potent kinase inhibitor libraries .

Multi-Step Syntheses Where Orthogonal Ester Deprotection is Required

In complex molecule synthesis, the methyl ester of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride offers a distinct advantage. It can be selectively cleaved under mild basic conditions while leaving other protecting groups (e.g., tert-butyl esters or Boc carbamates) intact [1]. This orthogonality is not possible with the tert-butyl analog, making this compound uniquely suited for convergent synthetic strategies [1].

Solid-Phase Peptide Synthesis (SPPS) or Flow Chemistry Using Stable Solid Intermediates

The high melting point (>230°C) and defined solid-state nature of the hydrochloride salt [1] make it an excellent candidate for automated solid dispensing and flow chemistry platforms. Compared to the lower-melting free base, this compound is easier to handle robotically, reducing the risk of clogging and ensuring precise stoichiometry in automated synthesizers [1].

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